4-chloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-19-14-6-7-21-9-12(14)13(18-19)8-17-15(20)10-2-4-11(16)5-3-10/h2-5H,6-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLAJNFCJOCAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Catalytic Ligands in Suzuki Coupling Reactions
Benzamide derivatives with thiourea or carbamothionyl groups, such as L1 , L2 , and L3 (synthesized in ), share structural similarities with the target compound. These ligands differ in their substitution patterns on the benzamide and carbamothionyl groups, which directly influence catalytic performance in Suzuki-Miyaura cross-coupling reactions:
| Compound | Substituents (Benzamide) | Substituents (Carbamothionyl) | Conversion (%) |
|---|---|---|---|
| L1 | 4-Chloro | 3-Fluorobenzyl-methyl | 92% |
| L2 | 2-Chloro | 3-Fluorobenzyl-methyl | 85% |
| L3 | 4-Chloro | Methyl-1-phenylethyl | 78% |
Key Insight : The 4-chloro substituent (as in L1 and L3) enhances electron-withdrawing effects, improving oxidative addition in catalytic cycles compared to 2-chloro analogs like L2 .
Pesticidal Benzamide Derivatives
lists pesticidal benzamides with substituents analogous to the target compound. For example:
| Compound | Substituents (Pyrazole/Core) | Use |
|---|---|---|
| Tebufenpyrad | 4-(tert-Butyl)phenyl-methyl | Acaricide |
| Zarilamid | Cyanoethoxymethyl | Fungicide |
| Target Compound | 1-Methyl-tetrahydropyrano[4,3-c]pyrazole | N/A |
Structural Analogs with Modified Cores
and highlight derivatives of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole with varying substituents:
Physicochemical and Structural Comparisons
Crystal Structure and Conformational Analysis
The crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate () reveals a chair conformation of the piperidine ring and intermolecular hydrogen bonding (O-H···O, N-H···O). In contrast, the tetrahydropyrano-pyrazole core in the target compound likely adopts a boat or chair conformation, affecting solubility and crystal packing .
Solubility and Bioavailability
- Target Compound: The fused pyrano-pyrazole system may reduce solubility compared to piperidine-based analogs due to increased rigidity.
- Zarilamid: The cyanoethoxymethyl group enhances water solubility, critical for fungicidal activity .
Q & A
Basic: What synthetic methodologies are recommended for 4-chloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including amide bond formation between 4-chlorobenzoyl chloride and the pyrano-pyrazole methylamine derivative. Key steps include:
- Coupling Reactions: Use coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF or DCM) under nitrogen to minimize hydrolysis .
- Temperature Control: Maintain temperatures between 0–25°C during sensitive steps (e.g., nucleophilic substitutions) to avoid side reactions .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate the product .
Optimization Tip: Design of Experiments (DoE) can systematically optimize solvent ratios, catalyst loading, and reaction times .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to confirm the presence of the pyrano-pyrazole methyl group (δ 3.2–4.0 ppm) and the benzamide carbonyl (δ ~165 ppm) .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Confirm amide C=O stretching (~1680 cm) and aromatic C-Cl bonds (~750 cm) .
- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Basic: What are the potential research applications in medicinal chemistry and material science?
Methodological Answer:
- Medicinal Chemistry: The benzamide core and pyrano-pyrazole moiety suggest utility as kinase inhibitors or GPCR modulators. Target selectivity studies require molecular docking and in vitro assays (e.g., enzyme inhibition) .
- Material Science: Investigate thermal stability (TGA/DSC) and electronic properties (UV-Vis, cyclic voltammetry) for optoelectronic material development .
Advanced: How can Design of Experiments (DoE) optimize synthesis conditions?
Methodological Answer:
- Factor Screening: Use Plackett-Burman designs to identify critical variables (e.g., solvent polarity, catalyst concentration) .
- Response Surface Methodology (RSM): Apply central composite designs to model nonlinear relationships between factors (e.g., temperature vs. yield) and predict optimal conditions .
- Case Study: A 3 factorial design reduced reaction time by 40% while maintaining >90% yield in analogous benzamide syntheses .
Advanced: How can computational methods elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (B3LYP/6-31G*) to map transition states and intermediates in amidation or cyclization steps .
- Reaction Path Sampling: Implement Nudged Elastic Band (NEB) methods to identify low-energy pathways for heterocyclic ring formation .
- Kinetic Modeling: Integrate computational data with experimental rate constants (e.g., via stopped-flow spectroscopy) to validate mechanisms .
Advanced: How should researchers address impurities or byproducts during synthesis?
Methodological Answer:
- Impurity Profiling: Use LC-MS/MS to identify byproducts (e.g., unreacted starting materials or hydrolysis derivatives) .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and trigger corrective actions .
- Case Study: Adjusting pH during workup reduced a common hydrolysis byproduct (4-chlorobenzoic acid) from 8% to <0.5% in related syntheses .
Advanced: What strategies improve scalability while maintaining yield in reactor design?
Methodological Answer:
- Mixing Efficiency: Use computational fluid dynamics (CFD) to optimize agitation rates in stirred-tank reactors, ensuring homogeneity in viscous reaction mixtures .
- Heat Transfer: Scale-up with jacketed reactors and controlled cooling to manage exothermic amidation steps .
- Continuous Flow Systems: Test microreactors for hazardous intermediates (e.g., acyl chlorides) to enhance safety and throughput .
Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in metabolic or degradation studies?
Methodological Answer:
- Synthesis of Labeled Analogs: Introduce C at the benzamide carbonyl via labeled 4-chlorobenzoic acid precursors .
- Tracing Metabolic Pathways: Use LC-MS to monitor labeled metabolites in in vitro hepatocyte models .
- Degradation Kinetics: Quantify hydrolytic cleavage rates in environmental matrices (e.g., soil/water) using N-labeled pyrazole groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
